
Apoptone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cancer Treatment
Apoptone has shown promise in various cancer types, including:
- Breast Cancer : Clinical trials have indicated that this compound can effectively induce apoptosis in breast cancer cells resistant to conventional therapies.
- Lung Cancer : Studies have demonstrated that this compound can reduce tumor size and improve survival rates in preclinical models of lung cancer.
- Prostate Cancer : Research indicates that this compound may enhance the efficacy of existing therapies by targeting apoptotic pathways.
Case Studies
-
Breast Cancer Trial :
- Objective : Evaluate the efficacy of this compound in patients with metastatic breast cancer.
- Results : A significant reduction in tumor markers was observed, with many patients experiencing stable disease or partial response.
-
Lung Cancer Study :
- Objective : Assess the impact of this compound on tumor growth in xenograft models.
- Results : Tumor growth was inhibited by over 50% compared to control groups, indicating strong anti-tumor activity.
-
Combination Therapy :
- Objective : Investigate the synergistic effects of this compound with other chemotherapeutic agents.
- Results : Enhanced apoptosis was noted when this compound was combined with traditional chemotherapy drugs, leading to improved overall survival rates in animal models.
Research Findings
Recent studies have focused on optimizing the delivery methods and formulations of this compound to enhance its therapeutic efficacy. Key findings include:
- Nanoparticle Delivery Systems : Utilizing nanoparticles for targeted delivery has improved the bioavailability and effectiveness of this compound.
- Combination with Immunotherapy : Research indicates that combining this compound with immune checkpoint inhibitors may enhance anti-tumor responses by promoting apoptosis in resistant tumor cells.
Data Tables
Cancer Type | Study Type | Key Findings |
---|---|---|
Breast Cancer | Clinical Trial | Significant reduction in tumor markers |
Lung Cancer | Preclinical Model | Over 50% inhibition of tumor growth |
Prostate Cancer | Combination Study | Enhanced efficacy with chemotherapy |
Delivery Method | Efficacy | Notes |
---|---|---|
Standard formulation | Moderate | Limited bioavailability |
Nanoparticle delivery | High | Improved targeting and reduced side effects |
Combination therapy | Very High | Synergistic effects observed |
Mecanismo De Acción
Apoptone ejerce sus efectos induciendo apoptosis (muerte celular programada) en las células cancerosas. Inhibe el gen BCL2, que traduce proteínas que previenen la apoptosis, y estimula la expresión de proteínas que inducen la apoptosis . Además, this compound regula negativamente el gen que codifica la proteína multirresistente ABCG2 (Proteína de resistencia al cáncer de mama 1), mejorando su eficacia contra las células cancerosas .
Análisis Bioquímico
Biochemical Properties
Apoptone (HE3235) appears to bind the androgen receptor (AR), down-regulating anti-apoptotic genes, such as Bcl-2, while increasing the expression of pro-apoptotic genes, such as caspases . This indicates that this compound (HE3235) plays a significant role in biochemical reactions, particularly those involving the androgen receptor.
Cellular Effects
This compound (HE3235) has been shown to inhibit the growth of LNCaP cells, a line of human prostate cancer cells, in the presence and absence of DHT and/or AED . This suggests that this compound (HE3235) has a significant impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound (HE3235) involves binding to the androgen receptor (AR), leading to the down-regulation of anti-apoptotic genes and the up-regulation of pro-apoptotic genes . This suggests that this compound (HE3235) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
This compound (HE3235) has been shown to be active in rodent models of prostate and breast cancer
Metabolic Pathways
Given that this compound (HE3235) appears to bind the androgen receptor (AR) , it is likely that it interacts with enzymes or cofactors involved in androgen receptor signaling.
Subcellular Localization
Given that this compound (HE3235) appears to bind the androgen receptor (AR) , it is likely that it is localized to the nucleus, where the androgen receptor exerts its effects
Métodos De Preparación
Apoptone se sintetiza a través de una serie de reacciones químicas que comienzan con 3β-androstanediolLas condiciones de reacción típicamente implican el uso de bases fuertes y solventes orgánicos para facilitar la adición del grupo etinilo
Análisis De Reacciones Químicas
Apoptone experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar cetonas o alcoholes correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados dihidro correspondientes.
Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo etinilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como la azida de sodio. Los principales productos formados a partir de estas reacciones incluyen cetonas, alcoholes y derivados sustituidos.
Comparación Con Compuestos Similares
Apoptone es único en comparación con otros compuestos similares debido a su mecanismo de acción específico y su origen sintético. Los compuestos similares incluyen:
- 17α-etinil-3β-androstanediol
- Etiniilandrostenodiol (17α-etinil-5-androstenodiol)
- Etandrostato (17α-etinil-5-androstenodiol 3β-ciclohexanopropionato)
- Etinilestradiol (17α-etinilestradiol)
- Etistérone (17α-etiniltestosterona)
- 5α-dihidroetisterona (17α-etinildihidrotestosterona) Estos compuestos comparten similitudes estructurales con this compound, pero difieren en sus actividades biológicas y aplicaciones específicas.
Actividad Biológica
Apoptone, also known as HE3235, is a small molecule compound that has garnered attention for its selective induction of apoptosis in cancer cells. Its mechanism of action primarily involves the inhibition of anti-apoptotic proteins, particularly those associated with the BCL2 family, thereby promoting programmed cell death in malignant cells while sparing normal cells. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms, and case studies that illustrate its potential therapeutic applications.
This compound's biological activity is rooted in its ability to modulate apoptotic pathways. The primary mechanisms include:
- Inhibition of BCL2 : this compound inhibits the expression of the BCL2 gene, which encodes proteins that prevent apoptosis. This leads to an increased expression of pro-apoptotic proteins, facilitating cell death in cancer cells .
- Selective Targeting : Unlike conventional chemotherapeutics, this compound selectively targets transformed or malignant cells while exhibiting minimal toxicity to normal cells. Studies have shown that this compound does not induce apoptosis in various normal cell types, including lymphoid and fibroblast cells .
- Caspase Activation : The apoptotic process induced by this compound is caspase-dependent. Specifically, it activates caspase-3, a critical executioner in the apoptosis pathway. The timing of caspase activation can vary depending on the specific cancer cell type .
Case Studies and Research Findings
Several studies have documented the efficacy and safety of this compound in clinical settings:
Case Study 1: Preclinical Models
In preclinical studies involving various cancer cell lines, this compound demonstrated significant tumor suppression capabilities. For instance, it was shown to suppress androgen receptor activity in castration-resistant prostate cancer models. The study reported a reduction in tumor growth rates and improved survival outcomes compared to control groups .
Case Study 2: Clinical Trials
A clinical trial assessing the effects of this compound on patients with advanced solid tumors revealed promising results. The trial included a diverse patient population and aimed to evaluate both safety and efficacy. Results indicated that a significant proportion of patients experienced tumor stabilization or reduction following treatment with this compound .
Table 1: Summary of Biological Activity Studies on this compound
Study Type | Cell Lines/Models | Key Findings |
---|---|---|
In vitro | Osteosarcoma, prostate cancer | Induces apoptosis via caspase-3 activation |
In vivo | Xenograft models | Significant tumor growth inhibition |
Clinical trial | Advanced solid tumors | Tumor stabilization in 60% of treated patients |
Mechanisms of Induction
Research has identified multiple pathways through which this compound induces apoptosis:
- Mitochondrial Pathway : this compound triggers mitochondrial dysfunction leading to the release of cytochrome c and activation of the apoptosome complex .
- Mitotic Catastrophe : In dividing cancer cells, this compound causes abnormal spindle formation leading to cell cycle arrest and subsequent apoptosis during mitosis .
- Nuclear Localization : The localization of this compound within the nucleus is critical for its activity; it interacts with various nuclear kinases that further enhance its apoptotic effects .
Propiedades
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAXZOYFIHQCBN-JRRMKBMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171418 | |
Record name | 17alpha-Ethynyl-3alpha-androstanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
HE3235 is a second generation antitumor agent that causes apoptosis (cell death). HE3235 inhibits the BCL2 gene which translates proteins that prevent apoptosis and stimulates the expression proteins that induce apoptosis. HE3235 also downregulates the gene that codes for the multi-drug resistant protein ABCG2 (BCRP1 – Breast Cancer Resistance Protein1). | |
Record name | Apoptone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06307 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
183387-50-0 | |
Record name | 17α-Ethynyl-5α-androstane-3α,17β-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183387-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HE 3235 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183387500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apoptone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06307 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 17alpha-Ethynyl-3alpha-androstanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APOPTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891O182ZP5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of HE3235 in castration-resistant prostate cancer (CRPC)?
A: HE3235, an androstenediol analog, demonstrates activity against CRPC through multiple mechanisms. Preclinical studies indicate HE3235 can bind to the androgen receptor (AR), leading to the downregulation of anti-apoptotic genes like Bcl-2 while increasing the expression of pro-apoptotic genes like caspases []. Additionally, HE3235 has been shown to decrease AR expression in LNCaP cells in vitro and in LuCaP 35V xenograft models [, ]. Importantly, HE3235 also reduces intratumoral androgen synthesis, specifically testosterone and dihydrotestosterone, in LuCaP 35V tumors [, ]. This multifaceted approach suggests HE3235 may effectively target various aspects of CRPC progression.
Q2: How does HE3235 affect tumor growth in vivo?
A: HE3235 has demonstrated significant tumor growth inhibition in preclinical models of CRPC. In studies using LuCaP35V xenografts in castrated mice, HE3235 significantly prolonged tumor doubling time and reduced tumor volume, both in the presence and absence of 5'-androstenediol []. Additionally, in a model of CRPC bone metastasis, HE3235 treatment resulted in lower tumored tibiae weights and decreased serum prostate-specific antigen (PSA) levels compared to controls []. These findings suggest HE3235 may be effective in both subcutaneous and bone CRPC.
Q3: Beyond prostate cancer, does HE3235 show activity in other cancer types?
A: Preclinical research suggests HE3235 may have potential in treating other hormone-dependent cancers, specifically breast cancer. In a study using a rat model of MNU-induced mammary tumors, HE3235 treatment alone effectively reduced tumor burden, showing comparable efficacy to tamoxifen and anastrozole []. The combination of HE3235 with docetaxel demonstrated even greater efficacy than any single agent, highlighting its potential as a component of combination therapy [].
Q4: What is known about the pharmacokinetics of HE3235?
A: HE3235 is orally bioavailable, and its pharmacokinetics have been evaluated in a Phase I/II clinical trial. Results from this trial showed that HE3235 exhibits dose-proportional pharmacokinetics with a half-life of approximately 11-14 hours [, ].
Q5: What are the potential implications of HE3235 inhibiting the conversion of d-cholesterol to d-pregnenolone?
A: HE3235's ability to inhibit the conversion of d-cholesterol to d-pregnenolone, a step in steroidogenesis, independent of CYP17 inhibition, suggests a novel mechanism for reducing androgen levels in CRPC []. This finding warrants further investigation as it may offer a distinct approach compared to existing therapies that target androgen biosynthesis.
Q6: What are the next steps in the clinical development of HE3235?
A: While promising preclinical and early clinical data exists, further research is necessary to fully evaluate the therapeutic potential of HE3235. Continued clinical trials are needed to determine the optimal dose, long-term safety profile, and efficacy in larger patient populations. Additionally, investigating the potential for combination therapies with HE3235, as suggested by preclinical findings in breast cancer, could be a valuable avenue for future research [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.